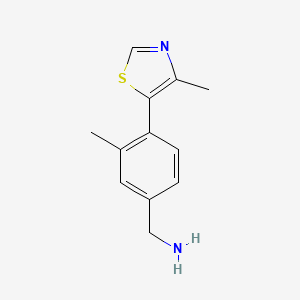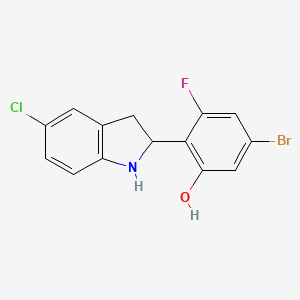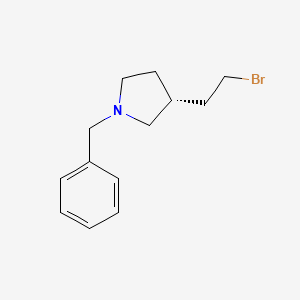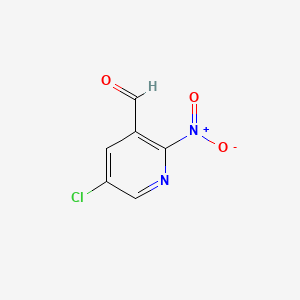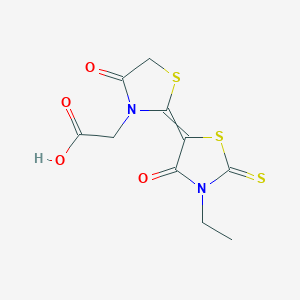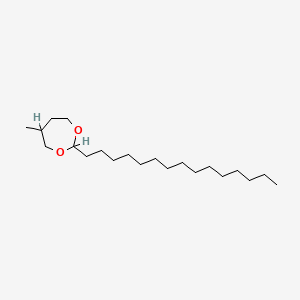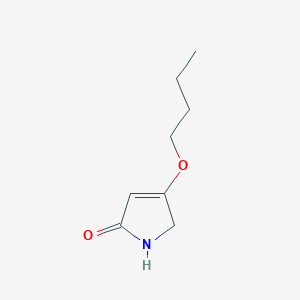
4-Butoxy-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- is a compound belonging to the class of γ-lactam compounds. These compounds are known for their presence in natural products, drugs, and biologically active molecules. They serve as important synthetic intermediates in drug development and organic synthesis .
準備方法
The synthesis of 2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- involves several methods. One common approach is the copper-catalyzed synthesis, which involves the reaction of aldehydes and amines . Another method includes the palladium-catalyzed reaction of propargylamine, halide, and TFben . Industrial production methods often utilize transition metal catalysis and cascade cyclization reactions .
化学反応の分析
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triflic acid for N-benzyl lactam N-deprotection . Major products formed from these reactions include 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one, which is an important building block for antidiabetic drugs .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the construction of complex molecules . In biology and medicine, it is involved in the synthesis of bioactive natural products and drugs with anticancer, antibacterial, anti-HIV, anti-inflammatory, and antioxidant properties . In the industry, it is used in the production of various pharmaceuticals and biologically active molecules .
作用機序
The mechanism of action of 2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- involves its interaction with molecular targets and pathways. The compound exerts its effects through transition metal catalysis and cascade cyclization reactions . It is also involved in the synthesis of oxazomycin and other bioactive molecules .
類似化合物との比較
2H-Pyrrol-2-one, 4-butoxy-1,5-dihydro- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones and 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one . These compounds also possess significant biological activities and are used in various synthetic applications .
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
3-butoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-2-3-4-11-7-5-8(10)9-6-7/h5H,2-4,6H2,1H3,(H,9,10) |
InChIキー |
GRAFECHAVRXUHP-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


